molecular formula C11H12ClF2NO2 B8554646 N-t-butoxycarbonyl-4-chloro-2,6-difluoroaniline CAS No. 196194-59-9

N-t-butoxycarbonyl-4-chloro-2,6-difluoroaniline

Cat. No. B8554646
Key on ui cas rn: 196194-59-9
M. Wt: 263.67 g/mol
InChI Key: MWYCVYHWIXZDSN-UHFFFAOYSA-N
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Patent
US06184225B2

Procedure details

4-Chloro-2,6-difluorobenzoic acid (500 mg, 2.6 mmol) was added to a solution of diphenylphosphoryl azide (737 mg, 3 mmol) in t-butanol (8 ml) followed by triethylamine (477 ml, 6 mmol) and the mixture heated at reflux for 2 hours. The reaction mixture was allowed to cool and the solvent removed by evaporation. The residue was dissolved in ethyl acetate, washed with water, dried (MgSO4) and purified by column chromatography eluting with increasingly polar mixtures of methylene chloride, hexane and methanol (/1/1/0 to 95/0/5) to give N-t-butoxycarbonyl-4-chloro-2,6-difluoroaniline (170 mg, 25%).
Quantity
500 mg
Type
reactant
Reaction Step One
Quantity
737 mg
Type
reactant
Reaction Step One
Quantity
8 mL
Type
reactant
Reaction Step One
Quantity
477 mL
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[Cl:1][C:2]1[CH:10]=[C:9]([F:11])[C:5](C(O)=O)=[C:4]([F:12])[CH:3]=1.C1(P(N=[N+]=[N-])(C2C=CC=CC=2)=[O:20])C=CC=CC=1.C([N:32]([CH2:35]C)CC)C.[C:37]([OH:41])([CH3:40])([CH3:39])[CH3:38]>>[C:37]([O:41][C:35]([NH:32][C:5]1[C:4]([F:12])=[CH:3][C:2]([Cl:1])=[CH:10][C:9]=1[F:11])=[O:20])([CH3:40])([CH3:39])[CH3:38]

Inputs

Step One
Name
Quantity
500 mg
Type
reactant
Smiles
ClC1=CC(=C(C(=O)O)C(=C1)F)F
Name
Quantity
737 mg
Type
reactant
Smiles
C1(=CC=CC=C1)P(=O)(C1=CC=CC=C1)N=[N+]=[N-]
Name
Quantity
8 mL
Type
reactant
Smiles
C(C)(C)(C)O
Step Two
Name
Quantity
477 mL
Type
reactant
Smiles
C(C)N(CC)CC

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
the mixture heated
TEMPERATURE
Type
TEMPERATURE
Details
at reflux for 2 hours
Duration
2 h
TEMPERATURE
Type
TEMPERATURE
Details
to cool
CUSTOM
Type
CUSTOM
Details
the solvent removed by evaporation
DISSOLUTION
Type
DISSOLUTION
Details
The residue was dissolved in ethyl acetate
WASH
Type
WASH
Details
washed with water
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried (MgSO4)
CUSTOM
Type
CUSTOM
Details
purified by column chromatography
WASH
Type
WASH
Details
eluting
TEMPERATURE
Type
TEMPERATURE
Details
with increasingly polar mixtures of methylene chloride, hexane and methanol (/1/1/0 to 95/0/5)

Outcomes

Product
Name
Type
product
Smiles
C(C)(C)(C)OC(=O)NC1=C(C=C(C=C1F)Cl)F
Measurements
Type Value Analysis
AMOUNT: MASS 170 mg
YIELD: PERCENTYIELD 25%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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